molecular formula C9H20O3 B1465146 1-(2-Methoxyethoxy)-3,3-dimethylbutan-2-ol CAS No. 172744-78-4

1-(2-Methoxyethoxy)-3,3-dimethylbutan-2-ol

Cat. No. B1465146
M. Wt: 176.25 g/mol
InChI Key: WUZQZPHRJFAEND-UHFFFAOYSA-N
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Description

“1-Ethoxy-2-(2-methoxyethoxy)ethane” also known as “Diethylene glycol ethyl methyl ether” is a compound with the molecular formula C7H16O3 . It is an industrial solvent and is also commonly used as a fuel system icing inhibitor (FSII) in jet fuels . It is a clear, colorless, hygroscopic liquid .


Molecular Structure Analysis

The molecular structure of “1-Ethoxy-2-(2-methoxyethoxy)ethane” is available on ChemSpider . It has a molecular formula of C7H16O3 and a monoisotopic mass of 148.109940 Da .


Physical And Chemical Properties Analysis

“1-Ethoxy-2-(2-methoxyethoxy)ethane” has a molecular weight of 148.2 and is a liquid at room temperature .

Scientific Research Applications

Dynamics in Plastic Crystalline Phases

The study by Carignani et al. (2018) explores the dynamics of dimethylbutanols, including 3,3-dimethylbutan-2-ol, in plastic crystalline phases. This research provides valuable insights into the solid-state polymorphism of these compounds, offering potential applications in material science, particularly in the development of novel materials with unique polymorphic and dynamic properties (Carignani et al., 2018).

Thermal Decomposition Kinetics

Flowers, Parker, and Voisey (1970) investigated the kinetics of thermal decomposition of 2,3-epoxy-2,3-dimethylbutane, which sheds light on the thermal stability and decomposition pathways of similar compounds. Understanding these kinetics is crucial for applications in thermal processing and stability assessment of materials (Flowers, Parker, & Voisey, 1970).

Catalysis and Reaction Mechanisms

Johnson and Stimson (1968) described the catalytic decomposition of 2,3-dimethylbutan-2-ol with hydrogen bromide, providing insights into catalysis and reaction mechanisms relevant to organic synthesis and industrial chemistry processes (Johnson & Stimson, 1968).

Phase Transitions in Aqueous Solutions

Lutz et al. (2007) studied the phase transitions in water of copolymers involving 2-(2-methoxyethoxy)ethyl methacrylate. This research is pertinent to understanding the behavior of polymers in solution, which is essential for the development of smart materials and drug delivery systems (Lutz et al., 2007).

Safety And Hazards

“1-Ethoxy-2-(2-methoxyethoxy)ethane” is classified as a dangerous substance. It has a hazard statement of “H225 - Highly flammable liquid and vapor” and "H360 - May damage fertility or the unborn child" .

properties

IUPAC Name

1-(2-methoxyethoxy)-3,3-dimethylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O3/c1-9(2,3)8(10)7-12-6-5-11-4/h8,10H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZQZPHRJFAEND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(COCCOC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyethoxy)-3,3-dimethylbutan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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